[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
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Overview
Description
[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a trifluoromethyl group and a carboxylic acid moiety in this compound makes it particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the reaction of 4-(trifluoromethyl)pyrimidine with phenylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carboxylic acid moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: A compound with two trifluoromethyl-substituted pyridine rings.
Trifluoromethylpyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness
[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is unique due to the combination of its trifluoromethyl group, phenyl ring, and carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid moiety allows for specific interactions with biological targets.
Properties
Molecular Formula |
C12H7F3N2O2 |
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Molecular Weight |
268.19 g/mol |
IUPAC Name |
4-phenyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-6-8(7-4-2-1-3-5-7)16-10(17-9)11(18)19/h1-6H,(H,18,19) |
InChI Key |
UEAIJTMTRKOPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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